molecular formula C20H21N3 B1595492 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline CAS No. 39819-27-7

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline

Cat. No.: B1595492
CAS No.: 39819-27-7
M. Wt: 303.4 g/mol
InChI Key: AYYGDHAILGUSIQ-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is a useful research compound. Its molecular formula is C20H21N3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. This compound has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of acetylcholine and butyrylcholine, respectively . The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of neurotransmitter receptors, leading to altered neuronal signaling . Additionally, it has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity, thereby enhancing cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling . This compound also interacts with other biomolecules, such as neurotransmitter receptors, where it can act as an agonist or antagonist, depending on the receptor subtype. These interactions result in changes in receptor activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained neuroprotective effects and improved cognitive functions in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and neurotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the parent compound. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, such as mitochondria or the endoplasmic reticulum, influencing its biological effects.

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-7-19(8-3-1)23-14-12-22(13-15-23)16-18-11-10-17-6-4-5-9-20(17)21-18/h1-11H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGDHAILGUSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276207
Record name 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39819-27-7
Record name 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.